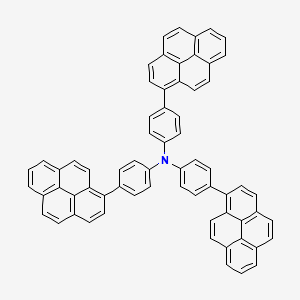

Tris(4-(pyren-1-yl)phenyl)amine

Vue d'ensemble

Description

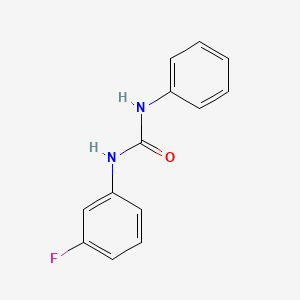

Tris(4-(pyren-1-yl)phenyl)amine is a chemical compound with the CAS number 349669-77-8 . It is widely used as a hole transport material in OLED and organic photovoltaic (OPV) devices .

Synthesis Analysis

A new multifunctional coordination framework, [Mn(NPy3)Cl·3MeOH·DMF]n, containing the redox-active tris(4-(pyridin-4-yl)phenyl)amine ligand (NPy3) was synthesised and characterised . The redox properties of the framework were investigated, and the oxidised state of the framework was generated chemically and spectroelectrochemically .Molecular Structure Analysis

The crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2 was determined . The structure is monoclinic, with a = 10.263 (8) Å, b = 23.48 (2) Å, c = 12.28 (1) Å, β = 114.498 (9)°, V = 2692.9 Å3, Z = 4 .Chemical Reactions Analysis

A water-stable hydrogen-bonded organic framework (TPPA-TMA) has been constructed from tris(4-(pyridin-4-yl)phenyl)amine (TPPA) and 1,3,5-benzenetricarboxylic acid (H3TMA), which exhibited highly efficient turn-on fluorescence sensing of phenylethylamine (PEA, drug analogue) in water .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were investigated through solution state in situ spectroelectrochemistry of EPR and UV/Vis/NIR of the TTPA ligand .Applications De Recherche Scientifique

Photopolymerization and Material Chemistry

Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives exhibit excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, showing higher polymerization efficiencies compared to commercial photoinitiators. Their novel properties overcome oxygen inhibition and offer promising avenues for advanced material synthesis and applications in photopolymerization processes (Jing Zhang et al., 2015).

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

Tris(4-(pyren-1-yl)phenyl)amine derivatives have been utilized in the fabrication of phosphorescent organic light-emitting diodes (OLEDs) and photovoltaic cells, demonstrating their versatile electronic properties. Bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties have been prepared, showing excellent thermal stability and solubility for solution processing. These materials have been employed as host materials in OLEDs, displaying improved performance and efficiency (Z. Ge et al., 2008). Additionally, the incorporation of exciton blocking layers at the anode/donor interface in organic photovoltaic cells has significantly enhanced power conversion efficiency, highlighting their potential in renewable energy technologies (Masaya Hirade & C. Adachi, 2011).

Metal Ion Sensing and Environmental Applications

In the environmental sector, this compound derivatives have been explored for their sensing capabilities. A notable application includes the use of pyrene-Schiff bases as sensors to distinguish between weak and strong acids, showcasing their utility in monitoring pH changes and acid strength in various environments (Bandar A. Babgi & A. Alzahrani, 2016). Additionally, pyrenyl-based triarylamines have been synthesized for the detection of nucleophilic analytes, demonstrating high selectivity towards fluoride or cyanide, which is crucial for environmental monitoring and safety applications (Jonatan L. O. Buske et al., 2015).

Mécanisme D'action

Target of Action

Tris(4-(pyren-1-yl)phenyl)amine has been incorporated into Mn(II)/Cu(II) based coordination frameworks . These frameworks are the primary targets of the compound, and they play a crucial role in facilitating redox state switching .

Mode of Action

The compound interacts with its targets through charge delocalization of the triphenylamine backbone . This interaction leads to changes in the redox states of the Mn(II)/Cu(II) based coordination frameworks .

Biochemical Pathways

The affected biochemical pathway involves the interconversion of different redox states . This process is crucial for the optical properties of the frameworks and their potential use in applications of electrochromic and optical devices .

Pharmacokinetics

The compound’s ability to be incorporated into coordination frameworks suggests it may have unique distribution and metabolism characteristics .

Result of Action

The molecular and cellular effects of this compound’s action involve the generation of oxidized states of the coordination frameworks . This leads to the ability to switch the fluorescence ‘on’ and ‘off’ with the redox state .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s redox activity can be manipulated in different solvent environments . .

Orientations Futures

The future directions of Tris(4-(pyren-1-yl)phenyl)amine research could involve its use in the construction of water-stable hydrogen-bonded organic frameworks for highly efficient turn-on fluorescence sensing of phenylethylamine (PEA, drug analogue) in water . This could have promising applications in microscopy, data storage, microfabrication, or photodynamic therapy .

Propriétés

IUPAC Name |

4-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H39N/c1-4-43-10-13-49-22-34-55(58-37-25-46(7-1)61(43)64(49)58)40-16-28-52(29-17-40)67(53-30-18-41(19-31-53)56-35-23-50-14-11-44-5-2-8-47-26-38-59(56)65(50)62(44)47)54-32-20-42(21-33-54)57-36-24-51-15-12-45-6-3-9-48-27-39-60(57)66(51)63(45)48/h1-39H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKODVKMYBGXHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H39N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679938 | |

| Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349669-77-8 | |

| Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)

![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)